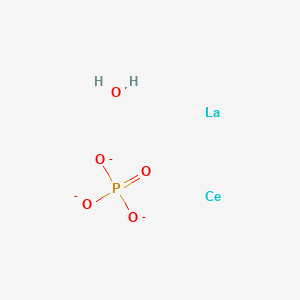
2-Isobutyl-3-methylpyrazine
Overview
Description
2-Isobutyl-3-methylpyrazine is an organic compound with the molecular formula C₉H₁₄N₂. It is a member of the pyrazine family, characterized by a bicyclic structure with nitrogen atoms at positions 1 and 4. This compound is known for its distinct aroma, often described as earthy or green, and is found naturally in various foods, including bell peppers and cocoa. It is used extensively in the flavor and fragrance industry due to its potent odor profile .
Mechanism of Action
Target of Action
2-Isobutyl-3-methylpyrazine is a methoxypyrazine , a class of organic compounds known for their role in flavor and aromaIt’s known that methoxypyrazines interact with olfactory receptors, contributing to the perception of specific flavors and aromas .
Result of Action
The primary result of the action of this compound is the perception of specific flavors and aromas. It is a main characteristic flavor/aroma constituent of bell peppers and is also found in fresh jalapeno peppers and baked potato
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include temperature, pH, and the presence of other compounds. For instance, the compound’s boiling point is 199°C , indicating that it is stable at high temperatures, which is important for its role in food flavoring.
Biochemical Analysis
Biochemical Properties
2-Isobutyl-3-methylpyrazine interacts with various biomolecules in biochemical reactions. It has been found to exhibit strong bactericidal properties against Escherichia coli and Staphylococcus aureus
Cellular Effects
The effects of this compound on cells are primarily related to its antimicrobial properties. It has been shown to substantially inhibit bacterial contaminants associated with meat, such as Carnobacteriaceae, Enterobacteriaceae, Listeriaceae, and Moraxellaceae
Molecular Mechanism
It is known to exert its effects at the molecular level, likely through binding interactions with biomolecules and possible enzyme inhibition or activation
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have preserving effects on processed chicken meat, potentially increasing its shelf life . The compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies are areas that require further exploration.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Isobutyl-3-methylpyrazine can be synthesized through several methods. One common synthetic route involves the reaction of 2-methylpyrazine with isobutyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic hydrogenation of 2-isobutyl-3-nitropyrazine. This method is preferred due to its efficiency and scalability. The reaction conditions include the use of a palladium catalyst and hydrogen gas under controlled pressure and temperature .
Chemical Reactions Analysis
Types of Reactions
2-Isobutyl-3-methylpyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazine N-oxides using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert it to its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Halogens, alkylating agents.
Major Products Formed
Oxidation: Pyrazine N-oxides.
Reduction: Amine derivatives.
Substitution: Halogenated or alkylated pyrazines.
Scientific Research Applications
2-Isobutyl-3-methylpyrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its distinct aroma makes it useful in studies related to olfactory receptors and sensory perception.
Comparison with Similar Compounds
Similar Compounds
2-Isobutyl-3-methoxypyrazine: Known for its strong pea-like odor, commonly found in roasted peanuts.
2-Methyl-3-isobutylpyrazine: Shares a similar structure but differs in the position of the methyl group.
3-Methyl-2-isobutylpyrazine: Another isomer with a different arrangement of the isobutyl and methyl groups.
Uniqueness
2-Isobutyl-3-methylpyrazine is unique due to its specific odor profile and its presence in a variety of natural sources. Its distinct aroma and flavor properties make it highly valuable in the flavor and fragrance industry, setting it apart from other pyrazines .
Properties
IUPAC Name |
2-methyl-3-(2-methylpropyl)pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-7(2)6-9-8(3)10-4-5-11-9/h4-5,7H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHMIODDNZRIENW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2065678 | |
| Record name | Pyrazine, 2-methyl-3-(2-methylpropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2065678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless to slightly yellow liquid with a green, earthy, celery odour | |
| Record name | 2-Isobutyl-3-methylpyrazine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/824/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
199.00 to 201.00 °C. @ 760.00 mm Hg | |
| Record name | 2-Methyl-3-(2-methylpropyl)pyrazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036174 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
soluble in water, oils, organic solvents, miscible at room temperature (in ethanol) | |
| Record name | 2-Isobutyl-3-methylpyrazine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/824/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.936-0.942 | |
| Record name | 2-Isobutyl-3-methylpyrazine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/824/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
13925-06-9 | |
| Record name | 2-Isobutyl-3-methylpyrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13925-06-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Isobutyl-3-methyl pyrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013925069 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrazine, 2-methyl-3-(2-methylpropyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pyrazine, 2-methyl-3-(2-methylpropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2065678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-3-(2-methylpropyl)pyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.252 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-ISOBUTYL-3-METHYL PYRAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11EP4V0M9Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Methyl-3-(2-methylpropyl)pyrazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036174 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the nematicidal potential of 2-Isobutyl-3-methylpyrazine?
A1: Research suggests that this compound exhibits potent fumigant activity against the root-knot nematode Meloidogyne incognita. [] In laboratory experiments, this compound effectively killed the second-stage juveniles (J2s) of the nematode in a closed environment. Further greenhouse studies demonstrated that applying this compound significantly reduced the number of root galls on cucumber plants infected with M. incognita. [] These findings highlight the potential of this compound as a biofumigant for controlling this economically important agricultural pest.
Q2: How does the presence of this compound in red pepper seed oil change with roasting time?
A2: Roasting red pepper seeds significantly increases the concentration of this compound in the extracted oil. [] As roasting time increased from 6 to 12 minutes, the total pyrazine content, including this compound, increased considerably. This increase in pyrazines, particularly 2,5-Dimethylpyrazine, is thought to contribute to the desirable nutty aroma of roasted red pepper seed oil. []
Q3: What microorganisms are known to produce this compound?
A4: Paenibacillus polymyxa J2-4 is a bacterial strain identified to produce a blend of volatile organic compounds (VOCs) including this compound. [] Additionally, Paenibacillus aceti L14T has been recognized as a highly efficient producer of various pyrazines, although it is unclear whether this compound is specifically produced by this strain. [, ] Further research on the biosynthetic pathways of this compound in these and other microorganisms could be valuable for developing sustainable production methods.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(1S,3R,6S,7S,8R,11S,12S,14R,15S,16R)-6-amino-15-[(1S)-1-(dimethylamino)ethyl]-7-(hydroxymethyl)-7,12,16-trimethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-14-ol](/img/structure/B76275.png)







![1,3-Cyclopentadiene-1,3-dicarboxylic acid, 5-[1-(dimethylamino)ethylidene]-2-methyl-, dimethyl ester](/img/structure/B76293.png)


